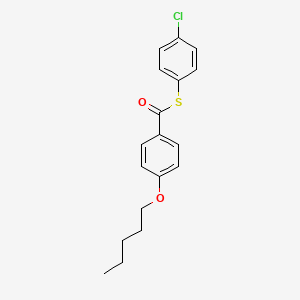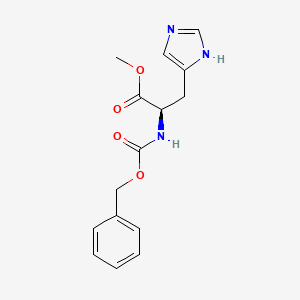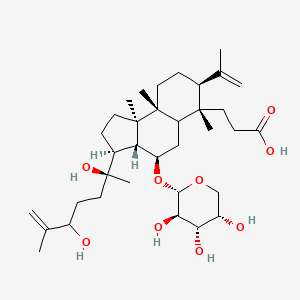
Cyclocarioside J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclocarioside J is a dammarane-type triterpenoid glycoside isolated from the leaves of Cyclocarya paliurus, a rare plant species native to China. This compound has garnered significant interest due to its potential medicinal properties, particularly in the treatment of metabolic disorders such as diabetes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclocarioside J is typically isolated from the leaves of Cyclocarya paliurus using various chromatographic techniques. The structure of this compound has been elucidated using advanced spectroscopic methods, including ESI-MS, HR-ESI-MS, (1)H NMR, (13)C NMR, and 2D NMR techniques such as (1)H-(1)H COSY, HMBC, HMQC, and NOESY .
Industrial Production Methods: While there is limited information on the industrial-scale production of this compound, the extraction process from Cyclocarya paliurus leaves involves solvent extraction followed by purification using chromatographic methods. The optimization of these processes for large-scale production remains an area of ongoing research .
Análisis De Reacciones Químicas
Types of Reactions: Cyclocarioside J undergoes various chemical reactions, including glycosylation and hydrolysis. The compound’s structure allows it to participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions: The isolation and structural elucidation of this compound involve reagents such as methanol, chloroform, and water for extraction, and various chromatographic solvents for purification. The conditions for these reactions are typically mild, involving room temperature and atmospheric pressure .
Major Products Formed: The primary product formed from the reactions involving this compound is the compound itself, isolated in its pure form. Further chemical modifications can yield derivatives with potentially enhanced biological activities .
Aplicaciones Científicas De Investigación
Cyclocarioside J has been the subject of extensive scientific research due to its potential therapeutic benefits. Some of its notable applications include:
Mecanismo De Acción
Cyclocarioside J exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the enzyme 11β-HSD1, which plays a crucial role in regulating intracellular cortisol levels. This inhibition is a key mechanism by which this compound exerts its hypoglycemic and hypolipidemic effects . Additionally, the compound’s interaction with various signaling pathways, including the PI3K/AKT and MAPK pathways, contributes to its therapeutic potential .
Comparación Con Compuestos Similares
Cyclocarioside J is part of a family of dammarane-type triterpenoid saponins found in Cyclocarya paliurus. Similar compounds include Cyclocarioside I, Cyclocarioside II, Cyclocarioside III, Cyclocarioside Q, and Cyclocaric acid B . These compounds share a common triterpenoid backbone but differ in their glycosylation patterns and side chains. This compound is unique due to its specific glycosylation at the 3β, 12β, and 25 positions, which contributes to its distinct biological activities .
Conclusion
This compound is a fascinating compound with significant potential in various scientific and industrial fields. Its unique structure and biological activities make it a valuable subject of ongoing research, with promising applications in medicine, chemistry, and beyond.
Propiedades
Fórmula molecular |
C35H58O9 |
|---|---|
Peso molecular |
622.8 g/mol |
Nombre IUPAC |
3-[(3S,3aR,4R,6S,7S,9aR,9bR)-3-[(2S)-2,5-dihydroxy-6-methylhept-6-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C35H58O9/c1-19(2)21-9-14-33(6)26(32(21,5)13-12-27(38)39)17-25(44-31-30(41)29(40)24(37)18-43-31)28-22(10-15-34(28,33)7)35(8,42)16-11-23(36)20(3)4/h21-26,28-31,36-37,40-42H,1,3,9-18H2,2,4-8H3,(H,38,39)/t21-,22-,23?,24-,25+,26?,28-,29-,30+,31-,32-,33+,34+,35-/m0/s1 |
Clave InChI |
SYJANXXYMFAOTM-JIVVJXNPSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@@]2(C([C@@]1(C)CCC(=O)O)C[C@H]([C@H]3[C@]2(CC[C@@H]3[C@](C)(CCC(C(=C)C)O)O)C)O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)C |
SMILES canónico |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CC(C3C2(CCC3C(C)(CCC(C(=C)C)O)O)C)OC4C(C(C(CO4)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



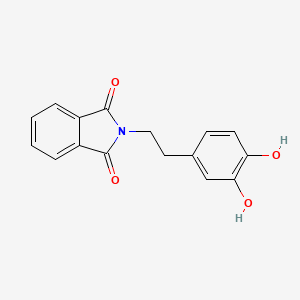
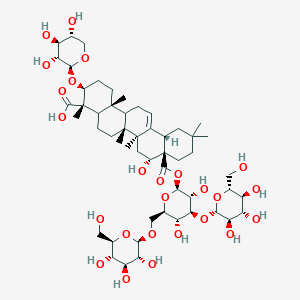
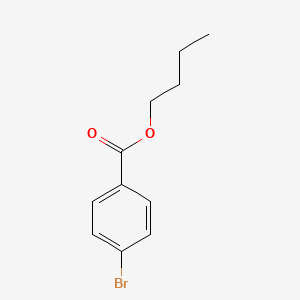

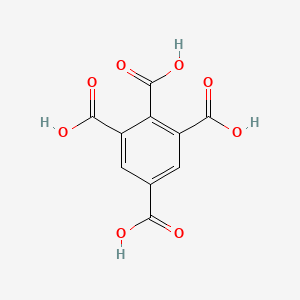
![1-Phenyl-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079228.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079246.png)
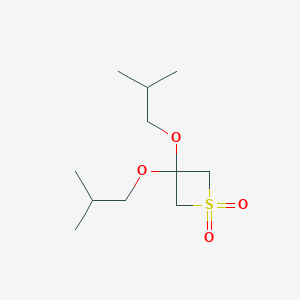
pyrazole-3-(15N)carbonitrile](/img/structure/B14079255.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14079259.png)

